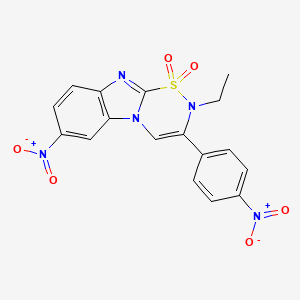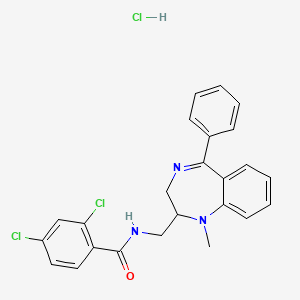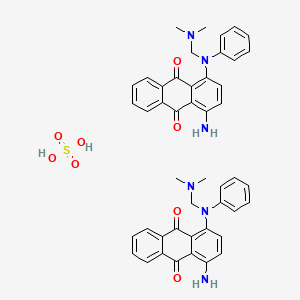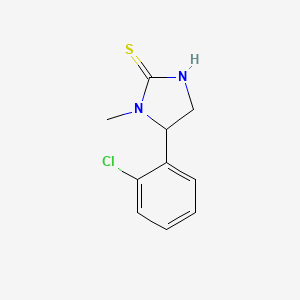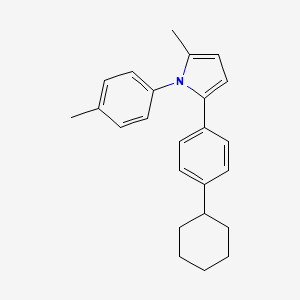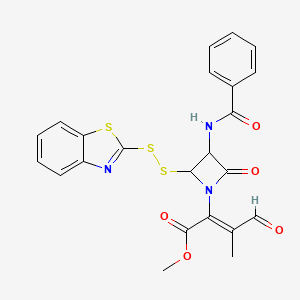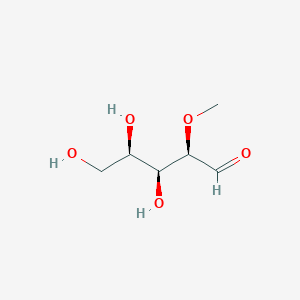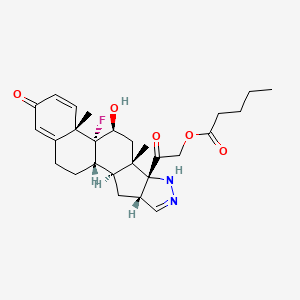
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of particular interest in medicinal chemistry due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of indole derivatives, including 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)-, typically involves several steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Cyclization Reactions: Intramolecular cyclization of appropriate precursors can lead to the formation of indole derivatives.
Industrial Production: Large-scale production may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- undergoes various chemical reactions:
Oxidation: Indole derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed include various substituted indoles and related heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles.
The uniqueness of 1H-Indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((3-(4-phenyl-1-piperazinyl)propyl)amino)ethyl)- lies in its specific structure, which imparts distinct pharmacological properties .
Eigenschaften
CAS-Nummer |
184691-35-8 |
|---|---|
Molekularformel |
C25H30N4O3 |
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
1-methyl-3-[2-oxo-2-[3-(4-phenylpiperazin-1-yl)propylamino]ethyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C25H30N4O3/c1-27-22-11-6-5-10-20(22)21(24(27)25(31)32)18-23(30)26-12-7-13-28-14-16-29(17-15-28)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3,(H,26,30)(H,31,32) |
InChI-Schlüssel |
ZIPQZGGCFLRWFP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C1C(=O)O)CC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


